

Application Notes and Protocols for C₁₉H₂₀BrN₃O₆ in High-Throughput Screening

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Compound of Interest

Compound Name: C₁₉H₂₀BrN₃O₆

Cat. No.: B15173447

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The following document provides detailed application notes and protocols for the utilization of the chemical compound with the molecular formula **C₁₉H₂₀BrN₃O₆** in high-throughput screening (HTS) assays. Due to the absence of a publicly available common name for this compound, it will be referred to by its molecular formula throughout this document.

Extensive searches of scientific literature, patent databases, and chemical repositories have not yielded a common name or specific biological data associated with **C₁₉H₂₀BrN₃O₆**. Therefore, the subsequent sections are based on generalized HTS methodologies that can be adapted for a novel compound of this nature. The provided protocols are templates and will require optimization based on the specific biological target and assay technology employed.

Hypothetical Application in a Kinase Inhibition Assay

For the purpose of illustrating a practical application, we will hypothesize that **C₁₉H₂₀BrN₃O₆** is a potential inhibitor of a specific kinase, hereafter referred to as "Kinase-X." The following protocols and data tables are presented within this hypothetical context.

Data Presentation

Table 1: Hypothetical Dose-Response Data for **C19H20BrN3O6** against Kinase-X

Concentration (μM)	% Inhibition
100	95.2
30	88.7
10	75.4
3	52.1
1	28.9
0.3	10.5
0.1	2.3
0 (Control)	0

Table 2: Hypothetical IC50 Values for **C19H20BrN3O6** and a Control Inhibitor

Compound	IC50 (μM)
C19H20BrN3O6	2.8
Staurosporine (Control)	0.015

Experimental Protocols

Protocol 1: High-Throughput Screening (HTS) for Kinase-X Inhibitors using an ADP-Glo™ Kinase Assay

This protocol describes a luminescent-based assay to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

- Kinase-X enzyme
- Kinase-X substrate (e.g., a generic peptide substrate)

- ATP
- **C19H20BrN3O6** (solubilized in DMSO)
- Staurosporine (control inhibitor, solubilized in DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well white, low-volume assay plates
- Acoustic liquid handler (e.g., Echo®)
- Plate reader capable of measuring luminescence

Methodology:

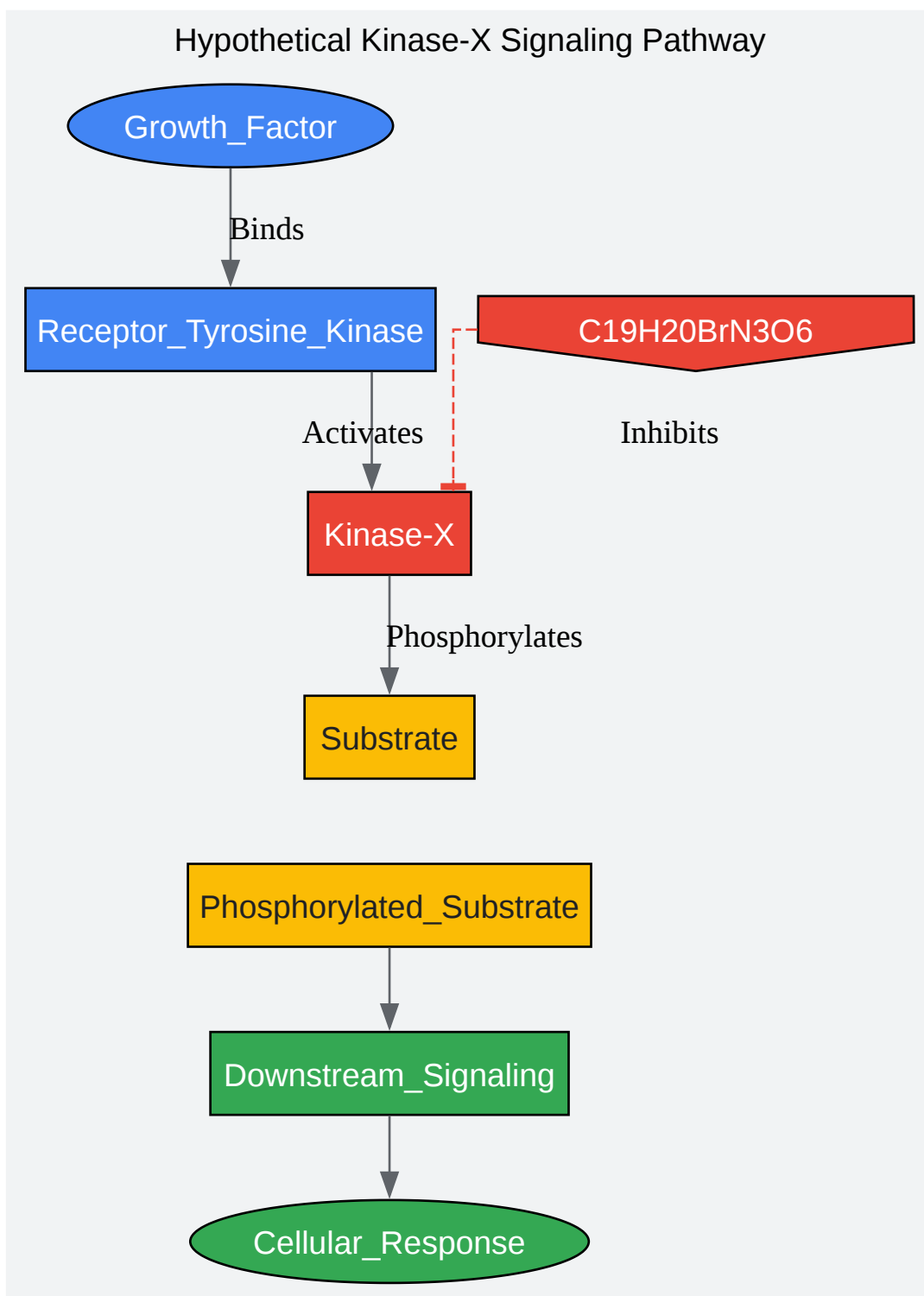
- Compound Plating:
 - Prepare a serial dilution of **C19H20BrN3O6** and Staurosporine in DMSO.
 - Using an acoustic liquid handler, transfer 25 nL of each compound concentration to the appropriate wells of a 384-well assay plate.
 - Include DMSO-only wells as a negative control (0% inhibition) and a high-concentration Staurosporine well as a positive control (100% inhibition).
- Kinase Reaction:
 - Prepare a 2X kinase/substrate master mix in kinase reaction buffer (containing 2X Kinase-X and 2X substrate).
 - Prepare a 2X ATP solution in kinase reaction buffer.
 - Add 2.5 µL of the 2X kinase/substrate master mix to all wells of the assay plate.
 - Incubate for 10 minutes at room temperature.
 - Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to all wells.

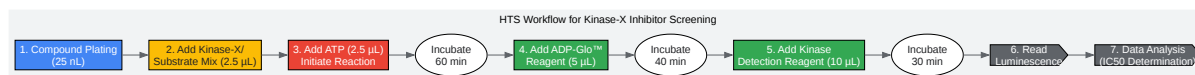
- Incubate the plate for 60 minutes at room temperature.
- ADP Detection:
 - Add 5 μ L of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
 - Incubate for 40 minutes at room temperature.
 - Add 10 μ L of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.
 - Incubate for 30 minutes at room temperature.
- Data Acquisition:
 - Measure the luminescence signal using a plate reader.
- Data Analysis:
 - Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
 - Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

As the specific signaling pathway affected by **C19H20BrN3O6** is unknown, a generic kinase signaling pathway is depicted below.





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